Cas no 1936679-50-3 ((2-cyclopropyloxolan-2-yl)methanamine)

(2-Cyclopropyloxolan-2-yl)methanamine is a cyclic amine derivative featuring a cyclopropyl-substituted oxolane (tetrahydrofuran) ring. This compound is of interest in medicinal and synthetic chemistry due to its rigid, sterically constrained structure, which can enhance binding selectivity in drug design. The presence of both amine and ether functionalities offers versatile reactivity for further derivatization, making it a valuable intermediate in the synthesis of bioactive molecules. Its stability and well-defined stereochemistry contribute to its utility in asymmetric synthesis and as a building block for complex pharmacophores. The cyclopropyl group may also impart metabolic stability, improving pharmacokinetic properties in potential therapeutic applications.
(2-cyclopropyloxolan-2-yl)methanamine structure
1936679-50-3 structure
Product Name:(2-cyclopropyloxolan-2-yl)methanamine
CAS No:1936679-50-3
MF:
MW:
CID:4630632
Update Time:2025-05-20

(2-cyclopropyloxolan-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-cyclopropyloxolan-2-yl)methanamine

(2-cyclopropyloxolan-2-yl)methanamine Pricemore >>

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(2-cyclopropyloxolan-2-yl)methanamine Related Literature

Additional information on (2-cyclopropyloxolan-2-yl)methanamine

Recent Advances in the Study of (2-cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) in Chemical Biology and Pharmaceutical Research

The compound (2-cyclopropyloxolan-2-yl)methanamine (CAS: 1936679-50-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its cyclopropyl and oxolane (tetrahydrofuran) rings, has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile building block in drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme modulators.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a precursor for novel gamma-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that structural modifications of (2-cyclopropyloxolan-2-yl)methanamine could yield compounds with selective binding affinity for GABA-A receptor subtypes. This finding is particularly significant for developing next-generation anxiolytics and anticonvulsants with improved safety profiles compared to existing benzodiazepines.

In parallel research, scientists have explored the compound's utility in fragment-based drug discovery. The rigid bicyclic structure of (2-cyclopropyloxolan-2-yl)methanamine provides an excellent three-dimensional framework for library development. A recent Nature Communications paper highlighted its use in generating diverse chemical libraries through efficient synthetic transformations, enabling rapid exploration of structure-activity relationships in various biological targets.

Pharmacokinetic studies of derivatives based on this scaffold have shown promising results. The compound's balanced lipophilicity (LogP ~1.8) and molecular weight (141.2 g/mol) make it particularly suitable for CNS drug development. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that properly substituted derivatives demonstrate excellent blood-brain barrier penetration while maintaining favorable metabolic stability.

The synthetic accessibility of (2-cyclopropyloxolan-2-yl)methanamine has been another focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized kilogram-scale synthesis route with improved yield (78%) and reduced environmental impact compared to previous methods. This advancement addresses one of the key challenges in translating this scaffold from research to potential clinical applications.

Emerging applications in targeted protein degradation have also been reported. Researchers have successfully incorporated this scaffold into proteolysis-targeting chimeras (PROTACs), where it serves as a linker between target-binding and E3 ligase-binding moieties. The compound's rigidity and appropriate length make it particularly suitable for this application, as demonstrated in recent studies targeting oncogenic proteins.

While the therapeutic potential of (2-cyclopropyloxolan-2-yl)methanamine derivatives is becoming increasingly apparent, challenges remain in optimizing selectivity and minimizing off-target effects. Current research efforts are focusing on computational modeling approaches to predict optimal substitution patterns and stereochemical configurations. The compound's versatility suggests it will continue to be an important focus of chemical biology research in the coming years.

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